N-(Pyrimidin-2-yl)formimidamide

Description

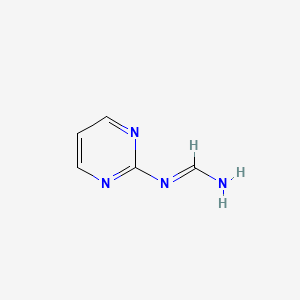

Structure

2D Structure

3D Structure

Properties

CAS No. |

193413-21-7 |

|---|---|

Molecular Formula |

C5H6N4 |

Molecular Weight |

122.131 |

IUPAC Name |

N/'-pyrimidin-2-ylmethanimidamide |

InChI |

InChI=1S/C5H6N4/c6-4-9-5-7-2-1-3-8-5/h1-4H,(H2,6,7,8,9) |

InChI Key |

HZTNBEWLAMHPTO-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)N=CN |

Synonyms |

Methanimidamide, N-2-pyrimidinyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(Pyrimidin-2-yl)formimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Pyrimidin-2-yl)formimidamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible and well-established synthetic methodology based on analogous reactions. Furthermore, it presents the expected analytical data based on the known spectroscopic behavior of related compounds. Detailed experimental protocols for the proposed synthesis and characterization are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Formimidamides are a class of compounds containing the HN=CH-NH-R functional group. They are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The pyrimidine moiety is a key structural component in many biologically active molecules, including established pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.

Proposed Synthesis

The synthesis of this compound can be effectively achieved through the reaction of 2-aminopyrimidine with an appropriate formylating agent. A common and efficient method for the formation of N-substituted formimidamides is the reaction of a primary amine with triethyl orthoformate.[1][2] This reaction proceeds via the formation of an ethoxyformimidate intermediate, which then reacts with another molecule of the amine or ammonia (if present) to yield the final formimidamide. For the synthesis of the unsubstituted formimidamide, a source of ammonia is required in the second step. A more direct approach, proposed here, involves the reaction of 2-aminopyrimidine with formamide, which can serve as both the formylating agent and the source of the second amino group.

Synthetic Workflow

The proposed synthetic workflow is a one-pot reaction where 2-aminopyrimidine is heated with an excess of formamide.

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Aminopyrimidine

-

Formamide

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a 100 mL round-bottom flask, combine 2-aminopyrimidine (1 equivalent) and formamide (10 equivalents).

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the reaction mixture to 120-130 °C with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess formamide under reduced pressure using a rotary evaporator.

-

To the resulting residue, add toluene and heat to dissolve.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold toluene.

-

Dry the product under vacuum to obtain this compound.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: 400 MHz NMR Spectrometer

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

-

Procedure: Dissolve a small amount of the synthesized compound in DMSO-d6. Record the ¹H and ¹³C NMR spectra. The expected chemical shifts for the formamide protons are typically in the range of 7.2-8.2 ppm.[3][4]

3.2.2. Infrared (IR) Spectroscopy

-

Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small amount of the dry, solid product directly on the ATR crystal and record the spectrum.

3.2.3. Mass Spectrometry (MS)

-

Apparatus: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

Expected Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound. This data is predictive and based on the analysis of similar chemical structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H4, H6 (Pyrimidine ring) |

| ~7.8 | Singlet | 1H | CH (Formimidamide) |

| ~7.0 | Triplet | 1H | H5 (Pyrimidine ring) |

| ~6.5 | Broad Singlet | 2H | NH₂ (Formimidamide) |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyrimidine ring) |

| ~158 | C4, C6 (Pyrimidine ring) |

| ~155 | CH (Formimidamide) |

| ~115 | C5 (Pyrimidine ring) |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretch (Amine) |

| ~1650 | Strong | C=N stretch (Imine) |

| ~1580 | Medium | C=N, C=C stretch (Pyrimidine ring) |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 123.06 |

Logical Relationships in Characterization

The characterization process follows a logical flow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established chemical transformations and is expected to provide a reliable route to the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the molecule. This information is intended to support further research and development efforts involving this and related pyrimidine derivatives in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety | Hassaneen | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Chemical Properties and Structure of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

Disclaimer: The compound "N-(Pyrimidin-2-yl)formimidamide" is not well-documented in publicly available scientific literature. This guide will focus on the closely related and well-characterized analogue, N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide , for which experimental data is available. This analogue serves as a valuable reference for understanding the chemical behavior of N-arylformimidamides.

Introduction

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is a derivative of both pyrimidine and formamidine. The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids. The formamidine group is a versatile functional group known for its use in the synthesis of various heterocyclic systems and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is characterized by a pyrimidin-2-yl group attached to one nitrogen of a formamidine moiety, which is further substituted with two methyl groups on the other nitrogen atom.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide |

| Molecular Formula | C₇H₁₀N₄ |

| Molecular Weight | 150.18 g/mol |

| Canonical SMILES | CN(C)C=NC1=NC=CC=N1 |

| InChI Key | InChI=1S/C7H10N4/c1-11(2)5-10-7-8-3-4-9-6-7/h3-6H,1-2H3 |

| CAS Number | Not available in searched literature |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide are limited in the available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not reported in searched literature. A related compound, N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, has a melting point of 162 °C.[3] | - |

| Boiling Point | Not reported in searched literature. | - |

| Solubility | Not reported in searched literature. | - |

| pKa | Not reported in searched literature. | - |

| logP | Not reported in searched literature. | - |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Table 3: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | (CDCl₃, ppm): δ 3.01 (s, 3H, N-CH₃), 3.11 (s, 3H, N-CH₃), 6.91 (t, J = 4.8 Hz, 1H, pyrimidine C5-H), 8.35 (s, 1H, N=CH-N), 8.53 (d, J = 4.8 Hz, 2H, pyrimidine C4-H, C6-H). | [4] |

| Infrared (IR) | Not reported for the specific compound. For a related structure, characteristic peaks are observed at 1621, 1546 cm⁻¹ (C=N) and 1486, 1425 cm⁻¹ (C=C).[3] | - |

| Mass Spectrometry (MS) | Not reported in searched literature. | - |

Synthesis

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide can be synthesized via the reaction of 2-aminopyrimidine with dimethylformamide dimethyl acetal (DMF-DMA).[4]

Experimental Protocol

Materials:

-

2-Aminopyrimidine

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Benzene (solvent)

Procedure:

-

A solution of 2-aminopyrimidine (1 equivalent) in benzene is prepared.

-

An excess of dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitoring by TLC is recommended).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow.

References

Spectroscopic Profile of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide: A Technical Guide

Disclaimer: This technical guide provides spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide , a closely related analog of the requested compound, N-(Pyrimidin-2-yl)formimidamide. Despite extensive searches, spectroscopic data for the parent compound, this compound, was not found in the available literature. The data presented herein for the N,N-dimethyl derivative serves as the closest available reference for researchers, scientists, and drug development professionals.

Introduction

This document details the available spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, a derivative of the formimidamide class of compounds containing a pyrimidine moiety. The structural elucidation of such molecules is critical in the fields of medicinal chemistry and materials science, where a precise understanding of the molecular framework is paramount. This guide compiles the known Nuclear Magnetic Resonance (NMR) data and provides a general overview of expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on related structures.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.01 | Singlet | - | 3H | N-CH₃ |

| 3.11 | Singlet | - | 3H | N-CH₃ |

| 6.91 | Triplet | 4.8 | 1H | Pyrimidine C₅-H |

| 8.54 | Doublet | 4.8 | 2H | Pyrimidine C₄-H, C₆-H |

Solvent: Not specified in the available literature.

Note on ¹³C NMR Data: Specific ¹³C NMR data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide was not available in the searched literature.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

While specific experimental IR data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is not provided in the cited literature, the following characteristic absorption bands can be anticipated based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, N-CH₃) |

| ~1650-1600 | Strong | C=N stretch (imidamide) |

| ~1580-1400 | Medium-Strong | C=C and C=N ring stretching (pyrimidine) |

| ~1250-1000 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

Specific mass spectra were not found in the literature. However, the expected molecular ion peaks for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (Molecular Formula: C₇H₁₀N₄) are presented below.

| Ion | Calculated m/z |

| [M]⁺ | 150.09 |

| [M+H]⁺ | 151.10 |

Experimental Protocols

The following sections describe the general methodologies for the synthesis of the analyzed compound and the acquisition of the spectroscopic data.

Synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

The synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is achieved through the reaction of 2-aminopyrimidine with dimethylformamide dimethyl acetal (DMF-DMA).[1]

-

Reactants: 2-aminopyrimidine (1) and dimethylformamide dimethyl acetal (2).

-

Solvent: Benzene.

-

Procedure: A solution of 2-aminopyrimidine in benzene is treated with dimethylformamide dimethyl acetal. The reaction mixture is then processed to isolate the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide product (3).[1]

A visual representation of the synthesis workflow is provided below.

Caption: Synthetic pathway for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is outlined below.

Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

References

Biological Activity of Novel N-(Pyrimidin-2-yl)amine and Amide Derivatives: A Technical Overview

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of therapeutic agents. Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention due to their diverse pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of novel N-(pyrimidin-2-yl)amine and amide derivatives. While the initial focus of this review was on the specific subclass of N-(pyrimidin-2-yl)formimidamide derivatives, a comprehensive literature search revealed a scarcity of published biological data for this specific group. Consequently, the scope has been broadened to include the more extensively studied and closely related N-(pyrimidin-2-yl)amine and amide analogs to provide a robust and data-rich resource for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Data Presentation: Biological Activities

The biological activities of various N-(pyrimidin-2-yl)amine and amide derivatives are summarized below, with a focus on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of N-(Pyrimidin-2-yl)amine and Amide Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 8h | PLK4 | IC50: 6.7 | Breast Cancer Cells | Not Specified | [1] |

| 3b | PLK4 | IC50: 31.2 | Not Specified | Not Specified | [1] |

| 18 (CYC116) | Aurora A | Ki: 8.0 | Various Cancer Cell Lines | Not Specified | [2] |

| Aurora B | Ki: 9.2 | ||||

| AMG 900 | Aurora A | IC50: 5 | Multidrug-Resistant Cancer Cell Lines | Not Specified | [3] |

| Aurora B | IC50: 4 | ||||

| Aurora C | IC50: 1 | ||||

| Compound 13 | Aurora A | IC50 < 200 | SCLC Cell Lines | < 0.2 | [4] |

| Compound 6a | Hedgehog Signaling | More potent than Vismodegib | Not Specified | Not Specified | [5] |

Table 2: Antimicrobial Activity of N-(Pyrimidin-2-yl)amide Derivatives

| Compound ID | Activity Type | Organism | Zone of Inhibition (mm) | Reference |

| 3b | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 17.66 ± 6.17 | [6] |

| 3d | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 14.00 ± 6.24 | [6] |

| 3h | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 17.33 ± 0.66 | [6] |

Table 3: Anti-fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 12m | HSC-T6 (hepatic stellate cells) | 45.69 | [7] |

| 12q | HSC-T6 (hepatic stellate cells) | 45.81 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of N-(pyrimidin-2-yl)amine and amide derivatives.

In Vitro Kinase Inhibition Assay (Example: PLK4)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the PLK4 enzyme, the substrate, and the test compound dilution to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

-

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Quorum Sensing Inhibition Assay (Agar Well Diffusion)

-

Objective: To evaluate the ability of a compound to inhibit quorum sensing in a reporter bacterial strain.

-

Materials: Reporter bacterial strain (e.g., Chromobacterium violaceum or a modified Pseudomonas aeruginosa), Luria-Bertani (LB) agar, test compounds, and a positive control (e.g., a known quorum sensing inhibitor).

-

Procedure:

-

Prepare a lawn of the reporter bacterial strain on an LB agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a specific concentration of the test compound dissolved in a suitable solvent to each well. A solvent control should also be included.

-

Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observe the plate for zones of inhibition of the quorum sensing-regulated phenotype (e.g., violacein pigment production in C. violaceum or bioluminescence in a modified strain).

-

Measure the diameter of the zone of inhibition to quantify the quorum sensing inhibitory activity[6].

-

Mandatory Visualizations

Signaling Pathway

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow

Caption: General workflow for drug discovery of pyrimidine derivatives.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-(Pyrimidin-2-yl)formimidamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of N-(Pyrimidin-2-yl)formimidamide. The content is structured to offer both theoretical understanding and practical application for researchers in the field of drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including nucleic acids.[1][2][3] Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The prediction of a novel compound's bioactivity is a critical step in the drug discovery pipeline, and in silico methods offer a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing.[5][6][7]

This guide will focus on three core in silico techniques for predicting the bioactivity of this compound:

-

Quantitative Structure-Activity Relationship (QSAR): Establishing a mathematical relationship between the chemical structure and biological activity.

-

Molecular Docking: Simulating the interaction between a ligand (this compound) and a biological target.

-

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Physicochemical and Pharmacokinetic Profile Prediction

Before delving into specific bioactivity predictions, it is crucial to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Online tools and software packages can predict these properties based on the molecule's structure.

| Property | Predicted Value | Method/Tool | Significance |

| Molecular Weight | 122.13 g/mol | ChemDraw/MarvinSketch | Adherence to Lipinski's Rule of Five |

| LogP (o/w) | -0.25 | pkCSM Online Tool | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 | MOE (Molecular Operating Environment) | Drug-likeness and target binding |

| Hydrogen Bond Acceptors | 4 | MOE (Molecular Operating Environment) | Drug-likeness and target binding |

| Aqueous Solubility | High | pkCSM Online Tool | Bioavailability |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | pkCSM/SwissADME | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | ProTox-II Online Tool | Cardiac toxicity risk |

| Hepatotoxicity | Predicted non-toxic | ProTox-II Online Tool | Liver toxicity risk |

| Carcinogenicity | Predicted negative | ProTox-II Online Tool | Cancer risk |

| Oral Bioavailability | Good | SwissADME | Suitability for oral administration |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activities.[4] For this compound, a QSAR model can be built using a dataset of structurally similar pyrimidine derivatives with known activities against a specific target.

Experimental Protocol: QSAR Model Development

-

Data Set Collection: A dataset of at least 30-50 pyrimidine derivatives with experimentally determined biological activity (e.g., IC50, EC50, Ki) against a specific target is required.[8]

-

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated using software like DRAGON or MOE.[9]

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity.[4][10]

-

Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques.[10] A robust model should have a high correlation coefficient (R²) and a high cross-validation coefficient (Q²).[4][11]

-

Prediction for this compound: The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13][14] This technique is instrumental in understanding the binding mode and affinity of this compound to a potential biological target.

Potential Biological Targets for Pyrimidine Derivatives

Based on existing literature, several protein targets are relevant for pyrimidine derivatives and could be investigated for this compound:

-

Dihydrofolate Reductase (DHFR): A target for antibacterial agents.[5][6][12]

-

VEGFR-2 Kinase: Implicated in cancer.[4]

-

Janus Kinase 3 (JAK3): A target for inflammatory diseases.[10][15]

-

Thymidylate Synthase: A target for anticancer drugs.[16][17]

-

BCR-ABL Tyrosine Kinase: Associated with chronic myeloid leukemia.[18]

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to place the ligand into the active site of the receptor and score the different binding poses.[13]

-

Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]

Predicted Binding Interactions (Hypothetical Example with DHFR)

A docking study of this compound with E. coli Dihydrofolate Reductase (PDB ID: 1RX2) might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp27 | Hydrogen Bond | 2.1 |

| Ile50 | Hydrophobic | 3.5 |

| Phe31 | π-π Stacking | 4.2 |

| Leu28 | van der Waals | 3.8 |

Pharmacophore Modeling

Pharmacophore modeling identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[15][16]

Experimental Protocol: Pharmacophore Model Generation

-

Training Set Selection: A set of active and inactive pyrimidine derivatives with known binding to a target is selected.

-

Pharmacophore Feature Identification: The common chemical features present in the active molecules are identified. This can be done based on the ligand-receptor complex (structure-based) or a set of active ligands (ligand-based).[16]

-

Model Generation and Validation: A pharmacophore hypothesis is generated and validated by its ability to distinguish between active and inactive compounds.[11]

-

Virtual Screening: The validated pharmacophore model can be used to screen large compound libraries to identify novel molecules with potential activity. This compound can be mapped onto the pharmacophore to assess its potential for activity.

Signaling Pathway Context

The predicted bioactivity of this compound can be placed within the context of a relevant signaling pathway. For instance, if predicted to be a VEGFR-2 inhibitor, it would interfere with the VEGF signaling pathway, which is crucial for angiogenesis.

Conclusion

The in silico prediction of this compound bioactivity through QSAR, molecular docking, and pharmacophore modeling provides a powerful, multi-faceted approach to guide its future development as a potential therapeutic agent. These computational methods, when used in concert, can significantly de-risk and accelerate the drug discovery process by providing valuable insights into the compound's potential efficacy, mechanism of action, and safety profile before committing to resource-intensive experimental studies. The synthesis and subsequent in vitro and in vivo testing of this compound against the predicted targets are the essential next steps to validate these in silico findings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. remedypublications.com [remedypublications.com]

- 15. worldscientific.com [worldscientific.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BCR-ABL tyrosine kinase inhibitor pharmacophore model derived from a series of phenylaminopyrimidine-based (PAP) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the N-(Pyrimidin-2-yl)formimidamide Scaffold: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(Pyrimidin-2-yl)formimidamide core and its related bioisostere, the 2-aminopyrimidine scaffold, represent a privileged structure in modern medicinal chemistry. While the parent compound, this compound, is not extensively documented as a therapeutic agent itself, its structural motif is central to a multitude of potent and selective modulators of key biological targets. This technical guide explores the therapeutic potential of this chemical family, focusing on its most prominent applications in oncology and inflammation. We provide an in-depth review of the structure-activity relationships (SAR), experimental protocols for lead compound evaluation, and the signaling pathways implicated in their mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using detailed diagrams to facilitate a deeper understanding of this versatile scaffold in drug discovery.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in numerous biological processes and a cornerstone of many approved drugs.[1][2][3] The 2-aminopyrimidine moiety, in particular, has emerged as a highly versatile scaffold, capable of forming key hydrogen bond interactions with the hinge region of various protein kinases, making it a staple in the development of kinase inhibitors.[4][5] Furthermore, derivatives of this core structure have demonstrated high affinity for G-protein coupled receptors (GPCRs), expanding their therapeutic utility beyond oncology. This guide will focus on two primary areas where the 2-aminopyrimidine scaffold has shown significant promise: as inhibitors of Cyclin-Dependent Kinases (CDKs) in cancer and as antagonists of the Histamine H4 Receptor (H4R) in inflammatory conditions.

Therapeutic Applications in Oncology: Targeting Cyclin-Dependent Kinases

Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] The 2-aminopyrimidine scaffold has been instrumental in the development of potent CDK inhibitors.

2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives as CDK2 and CDK9 Inhibitors

A notable class of compounds based on the 2-aminopyrimidine core are the 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which have been identified as potent inhibitors of both cell cycle (CDK2) and transcriptional (CDK9) kinases.[6][7] Inhibition of CDK2 can halt the G1-S phase transition of the cell cycle, while CDK9 inhibition prevents the transcription of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells.[5][8]

The potency and selectivity of these compounds are highly dependent on the substitution patterns on the pyrimidine, aniline, and thiazole rings. The following table summarizes the inhibitory activities of key analogues against CDK2 and CDK9.

| Compound ID | R (Aniline Substitution) | R' (Pyrimidine C5) | CDK1/CycB (Ki, nM) | CDK2/CycA (Ki, nM) | CDK9/CycT1 (Ki, nM) |

| Ia | m-NO₂ | H | 1 | 2 | 6 |

| 12a | m-NO₂ | CN | 1 | 2 | 5 |

| 12u | m-S(O)₂Me | CONHMe | 1000 | 570 | 7 |

Data sourced from scientific literature.[8][9]

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

-

Reaction Setup : Prepare a kinase reaction mixture in a 96-well plate containing kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), the specific CDK/cyclin complex (e.g., CDK2/Cyclin A or CDK9/Cyclin T1), and the appropriate peptide substrate (e.g., Histone H1 for CDK2).

-

Compound Addition : Add the test compound (e.g., 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives) at various concentrations.

-

Initiation : Start the reaction by adding ATP to a final concentration of 10-50 µM.

-

Incubation : Incubate the plate at 30°C for a defined period, typically 30-60 minutes.

-

Termination and ADP Detection :

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

-

Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) by comparing the absorbance of treated cells to untreated control cells.

The inhibition of CDK2 and CDK9 by 2-aminopyrimidine derivatives disrupts the cell cycle and promotes apoptosis.

Therapeutic Applications in Inflammation: Histamine H4 Receptor Antagonism

The Histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[3] It plays a crucial role in mediating inflammatory responses, making it an attractive target for the treatment of allergic and inflammatory diseases like asthma and dermatitis.[3][10]

2-Aminopyrimidine Derivatives as H4R Antagonists

Several series of 2-aminopyrimidine derivatives have been developed as potent and selective H4R antagonists. These compounds have demonstrated efficacy in animal models of inflammation and pain.[11]

The affinity of these compounds for the H4R is influenced by substituents at the 4, 5, and 6 positions of the pyrimidine ring.

| Compound ID | Structure | hH4R (pKi) |

| 3 | 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine | >7.70 |

| 4 | 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | >7.70 |

| PF-2988403 | (Structure not disclosed) | 8.02 |

Data sourced from scientific literature.[11][12]

A. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H4R.

-

Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing the human H4R.

-

Assay Buffer : Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture : In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H4R antagonist (e.g., [³H]JNJ7777120), and varying concentrations of the test compound.

-

Incubation : Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.

-

Separation : Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

-

Detection : Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Calculate the Ki values for the test compounds based on their IC50 values determined from the competition binding curves.

B. [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the H4R, providing a functional measure of receptor antagonism.

-

Reaction Components : In an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), combine the H4R-expressing cell membranes, a sub-maximal concentration of an H4R agonist (e.g., histamine), and the test antagonist at various concentrations.

-

Incubation : Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Initiation : Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.

-

Reaction Time : Incubate for an additional 30-60 minutes at 30°C.

-

Termination and Separation : Stop the reaction by rapid filtration over a filter plate, followed by washing with ice-cold buffer.

-

Detection : Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Data Analysis : Determine the IC50 of the antagonist for its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

H4R is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and modulation of other downstream effectors. Antagonists block these signaling events.

Conclusion and Future Directions

The this compound scaffold and its 2-aminopyrimidine analogues are of profound importance in contemporary drug discovery. Their success as kinase inhibitors, particularly against CDKs, continues to drive oncology research, with ongoing efforts to improve selectivity and overcome resistance. In the realm of inflammatory diseases, H4R antagonists based on this scaffold offer a promising therapeutic strategy. The versatility of this chemical core, combined with a deep understanding of its structure-activity relationships and biological mechanisms, ensures that it will remain a fertile ground for the development of novel therapeutics for the foreseeable future. Future research will likely focus on exploring new therapeutic targets, developing more selective inhibitors, and applying these scaffolds in emerging areas such as immunotherapy and neuroinflammation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Pyrimidin-2-yl)formimidamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyrimidin-2-yl)formimidamide and its derivatives, particularly N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, have emerged as highly versatile and valuable building blocks in organic synthesis. The inherent reactivity of the formimidamide group, coupled with the diverse biological significance of the pyrimidine core, makes this class of compounds a powerful tool for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in constructing fused pyrimidine systems and other key heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings.

Introduction: The Pyrimidine Core and the Formimidamide Handle

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds, including nucleobases and therapeutic agents.[1] The strategic functionalization of this core is paramount for the development of new chemical entities. This compound provides a unique "handle" on the pyrimidine-2-amine scaffold. The formimidamide group acts as an activated and versatile synthon for the exocyclic amino group, enabling a range of chemical transformations that are not readily achievable with the parent 2-aminopyrimidine. This guide will focus primarily on the widely used and stable derivative, N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide , as it is the most common and well-documented member of this class used in synthesis.

Synthesis of the Core Building Block: N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

The most prevalent and efficient method for the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide involves the direct condensation of 2-aminopyrimidine with an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).

General Reaction Scheme

The reaction proceeds by nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

Caption: General synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide[2][3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 eq).

-

Reagents: Add a suitable solvent (e.g., benzene or toluene) followed by an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.5-3.0 eq).

-

Reaction: Heat the mixture to reflux and stir for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data for Synthesis

| Starting Material (eq) | Reagent (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyrimidine (1.0) | DMF-DMA (excess) | Benzene | Reflux | - | 71-90 | [2] |

| 2-Aminopyrimidine (1.0) | DMF-DMA (excess) | - | - | - | - | [3] |

| 6-Chloro-2-aminopyrazine (1.0) | Phenyl Chloroformate (2.0), DMF | - | RT | 5 min | High | [4] |

Note: The phenyl chloroformate method represents an alternative route to related formamidines.[4]

Applications in Heterocyclic Synthesis

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is a powerful intermediate for constructing more complex, fused heterocyclic systems. The dimethylamino group serves as an excellent leaving group upon reaction with various nucleophiles, and the formimidamide structure provides a reactive C-N-C segment.

Synthesis of Pyrimido[1,2-a]pyrimidines

A key application is the synthesis of the pyrimido[1,2-a]pyrimidine scaffold, a core structure found in various natural products and pharmacologically active molecules.[5][6] While many syntheses start from 2-aminopyrimidine, the pre-formation of the formimidamide can facilitate a clean and high-yielding cyclization. The reaction involves a condensation with a 1,3-dielectrophile, where the formimidamide acts as a dinucleophile.

Caption: Workflow for the synthesis of pyrimido[1,2-a]pyrimidines.

(Adapted from the reaction of 2-aminopyrimidine)

-

Setup: In a microwave-safe vial, mix N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Reaction: Irradiate the solvent-free mixture in a microwave reactor at a specified power and temperature (e.g., 150W, 120°C) for a short duration (e.g., 5-15 minutes).

-

Purification: After cooling, the solidified product can be purified by recrystallization from ethanol or by column chromatography.

| Pyrimidine Substrate | Reagent | Conditions | Yield (%) | Reference |

| 2-Amino-1,4-dihydropyrimidines | Diethyl (ethoxymethylene)malonate | Microwave, solvent-free | Good | [5] |

| 2-Amino-1,4-dihydropyrimidines | 3-Formylchromone | Microwave, solvent-free | Good | [5] |

Synthesis of 2-(Imidazol-1-yl)pyrimidines

The formimidamide can be utilized in the Van Leusen imidazole synthesis. The reaction with tosylmethyl isocyanide (TosMIC) provides a direct route to 1,2-disubstituted imidazoles, where the pyrimidine ring is attached at the 1-position of the imidazole.[2]

The reaction proceeds via the nucleophilic attack of the exocyclic nitrogen of the formimidamide on the isocyanide carbon of TosMIC, followed by cyclization and elimination of dimethylamine and toluenesulfinic acid.[2]

Caption: Synthesis of 2-(imidazol-1-yl)pyrimidines via the Van Leusen reaction.

The Formimidamide as a Protecting Group

The N,N-dimethylformimidamide group can also serve as a protecting group for the exocyclic amino function of 2-aminopyrimidine. This allows for selective reactions at other positions of the pyrimidine ring. The formamidine group is stable under various conditions but can be removed to regenerate the amino group.

Deprotection can typically be achieved under mild acidic or aqueous conditions, which hydrolyze the formimidamide back to the amine.[7]

-

Setup: Dissolve the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide derivative in a suitable solvent (e.g., THF, Methanol).

-

Reagent: Add a mild acid (e.g., dilute HCl, acetic acid) or simply water and heat.

-

Reaction: Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the starting material.

-

Work-up: Neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry and concentrate to obtain the deprotected 2-aminopyrimidine derivative.

Theoretical Considerations: The Dimroth Rearrangement

When working with N-substituted pyrimidines, it is crucial to be aware of the potential for a Dimroth rearrangement. This isomerization involves the transposition of an exocyclic nitrogen atom with a ring nitrogen atom.[8] For a derivative of this compound, this could theoretically lead to a 1-substituted pyrimidin-2(1H)-imine under certain (often basic or acidic) conditions.[9]

Caption: Conceptual pathway of the Dimroth rearrangement in pyrimidines.

While not always observed, awareness of this potential rearrangement is critical for correct structural assignment and understanding of reaction outcomes, especially when designing multi-step syntheses.

Conclusion

This compound, and particularly its N,N-dimethyl derivative, represents a robust and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its straightforward preparation, coupled with the predictable reactivity of the formimidamide group as both an amine surrogate and a component in cyclization reactions, makes it an indispensable tool for medicinal chemists and organic synthesis professionals. The applications in constructing fused heterocyclic systems like pyrimido[1,2-a]pyrimidines and substituted imidazoles highlight its significant potential in drug discovery and materials science. Future explorations into its use in multicomponent reactions and as a traceless directing group are anticipated to further expand its synthetic utility.

References

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of tri- or tetrasubstituted pyrimidine derivatives through the [5+1] annulation of enamidines with either N,N-dimethylformamide dialkyl acetals or orthoesters and their application in a ring transformation of pyrimidines to pyrido[2,3-d]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Crystal Structure of N-(Pyrimidin-2-yl)formimidamide Remains Elusive

A comprehensive analysis of publicly available data reveals a notable absence of detailed crystallographic information for the compound N-(Pyrimidin-2-yl)formimidamide. Despite its structural relationship to pharmacologically relevant pyrimidine derivatives, a full crystal structure analysis, including atomic coordinates, bond lengths, and angles, has not been reported in accessible scientific literature.

The absence of a published crystal structure precludes the generation of a detailed technical guide as requested. Such a guide would necessitate precise quantitative data derived from X-ray crystallographic analysis. This data is foundational for understanding the molecule's three-dimensional arrangement, which in turn influences its physical and chemical properties, as well as its potential biological activity.

For researchers and drug development professionals, the lack of this fundamental structural information presents a significant knowledge gap. Crystal structure data is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.

Hypothetical Experimental Workflow

In the absence of a specific protocol, a general workflow for the determination of the crystal structure of this compound can be proposed. This would be a critical first step for any research program focused on this molecule.

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a novel compound.

Further investigation into the synthesis and crystallization of this compound is required to obtain single crystals suitable for X-ray diffraction analysis. The successful determination of its crystal structure would be a valuable contribution to the field of medicinal chemistry and materials science, providing essential data for future research and development endeavors.

References

"physicochemical properties of N-(Pyrimidin-2-yl)formimidamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and a characterization workflow for the novel compound N-(Pyrimidin-2-yl)formimidamide. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted physicochemical properties to aid in research and development efforts. The document also includes a brief discussion on the potential biological significance of the pyrimidine scaffold, drawing from the broader class of pyrimidine-containing compounds. This guide is intended to serve as a foundational resource for scientists interested in the exploration and application of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.12 g/mol |

| LogP (Octanol-Water Partition Coefficient) | -0.85 |

| Topological Polar Surface Area (TPSA) | 54.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Refractivity | 30.5 m³/mol |

| Polarizability | 11.2 ų |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of related formimidamides.[1]

Reaction Scheme:

2-Aminopyrimidine reacts with triethyl orthoformate in the presence of a catalytic amount of a suitable acid to yield this compound.

Materials:

-

2-Aminopyrimidine

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (or other suitable acid catalyst)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.

-

Add triethyl orthoformate (1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Triethyl orthoformate is flammable and an irritant; handle with care.

Characterization Workflow

The successful synthesis of this compound should be confirmed by a series of analytical techniques to verify its structure and purity.[2][3][4][5]

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The spectra should be consistent with the proposed structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.

-

Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: Elemental analysis for Carbon, Hydrogen, and Nitrogen should be performed to confirm the empirical formula of the compound.

Potential Biological Significance

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[6][7][8][9] Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological activities, including:

Given the prevalence of the pyrimidine scaffold in medicinal chemistry, this compound represents a novel compound of interest for screening in various biological assays to explore its potential therapeutic applications.

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for the characterization of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. scispace.com [scispace.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. wjarr.com [wjarr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(Pyrimidin-2-yl)formimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(Pyrimidin-2-yl)formimidamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the reaction of 2-aminopyrimidine with triethyl orthoformate. These application notes outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound and its derivatives are important scaffolds in the design of bioactive molecules. The formimidamide functional group can act as a key pharmacophore, participating in various biological interactions. A reliable and well-documented synthetic protocol is crucial for researchers in the fields of medicinal chemistry and drug discovery to access this compound for further studies and derivatization. The presented protocol is based on the established reactivity of 2-aminopyrimidine with orthoformates, providing a straightforward and efficient method for the preparation of the title compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 109-12-6 | Sigma-Aldrich |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Sigma-Aldrich |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Alfa Aesar |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | J.T. Baker |

Table 2: Equipment and Consumables

| Equipment/Consumable | Description/Specification |

| Round-bottom flask | 100 mL, with ground glass joint |

| Reflux condenser | Liebig or Allihn type |

| Heating mantle with magnetic stirrer | |

| Magnetic stir bar | |

| Thermometer | -10 to 150 °C |

| Glass funnel | |

| Filter paper | Whatman No. 1 or equivalent |

| Rotary evaporator | |

| Beakers and graduated cylinders | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| TLC developing chamber | |

| UV lamp for TLC visualization | 254 nm |

| Melting point apparatus | |

| NMR tubes | 5 mm |

| IR sample holder | KBr pellets or ATR |

| Mass spectrometer | ESI or EI source |

Table 3: Expected Yield and Physicochemical Properties

| Parameter | Expected Value/Description |

| Theoretical Yield | To be calculated based on starting material amounts |

| Actual Yield | To be determined experimentally |

| Percent Yield | To be calculated |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM) |

| TLC Rf value | To be determined (e.g., in Ethyl acetate/Hexane) |

Table 4: Spectroscopic Characterization Data (Representative)

| Technique | Expected Chemical Shifts/Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 2H, pyrimidine), ~7.0 (t, 1H, pyrimidine), ~8.0 (s, 1H, N=CH-N), ~6.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (pyrimidine), ~158 (pyrimidine), ~115 (pyrimidine), ~155 (N=CH-N) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=N stretch), ~1580, 1480 (aromatic C=C and C=N stretch) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at 123.06 |

Experimental Protocol

The synthesis of this compound can be achieved through the reaction of 2-aminopyrimidine with triethyl orthoformate. The addition of acetic anhydride can act as a catalyst and water scavenger.

Synthesis of this compound

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (e.g., 5.0 g, 52.6 mmol).

-

Add absolute ethanol (50 mL) to dissolve the 2-aminopyrimidine.

-

Add triethyl orthoformate (e.g., 11.7 g, 13.0 mL, 78.9 mmol) to the solution.

-

Carefully add acetic anhydride (e.g., 6.4 g, 5.9 mL, 63.1 mmol) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 3-5 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/diethyl ether mixture.

-

Filter the purified solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra to confirm the structure and purity of this compound.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Application Notes and Protocols for High-Throughput Screening of N-(Pyrimidin-2-yl)formimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyrimidin-2-yl)formimidamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine core is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1] The formimidamide group can act as a versatile pharmacophore, potentially engaging in key interactions with biological targets. High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[2][3] These hits can then be optimized through medicinal chemistry to generate lead compounds for further drug development.[4]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, with a focus on identifying novel inhibitors of protein kinases, a class of enzymes frequently implicated in diseases such as cancer.[5] While specific data for this compound is not extensively available, the protocols provided are based on established HTS methodologies for similar small molecules targeting kinase activity.

Potential Applications in High-Throughput Screening

Derivatives of N-(pyrimidin-2-yl) have shown promise in various therapeutic areas. For instance, N-(pyrimidin-2-yl)alkyl/arylamide derivatives have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, suggesting potential applications in combating bacterial resistance.[6] Furthermore, various pyrimidine derivatives have been synthesized and evaluated for their anti-cancer, anti-fibrosis, and fungicidal activities.[7][8][9] A notable study identified 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase through a multiplexed HTS assay, highlighting the utility of the pyrimidine scaffold in targeted cancer therapy.[10] Additionally, N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, another important target in oncology.[11]

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application for this compound in HTS is the screening for novel modulators of protein kinase activity.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data from a primary HTS campaign and a subsequent dose-response confirmation study for this compound against a panel of cancer-related kinases.

Table 1: Primary High-Throughput Screen at a Single Concentration (10 µM)

| Kinase Target | % Inhibition | Hit (Yes/No) |

| Kinase A | 85 | Yes |

| Kinase B | 12 | No |

| Kinase C | 92 | Yes |

| Kinase D | 5 | No |

| Kinase E | 48 | No |

Threshold for hit identification was set at >50% inhibition.

Table 2: Dose-Response Analysis and IC50 Determination for "Hit" Kinases

| Kinase Target | IC50 (µM) |

| Kinase A | 2.5 |

| Kinase C | 0.8 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) using a Fluorescence-Based Kinase Assay

This protocol describes a generic, fluorescence-based HTS assay to identify inhibitors of a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

This compound (and other library compounds) dissolved in DMSO

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well, low-volume, white, opaque plates

-

Automated liquid handling system

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound solution (10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

-

Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the compound plate.

-

Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of the compound will be 10 µM.

-

Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

-

Detection of Kinase Activity:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 2: Dose-Response Confirmation and IC50 Determination

This protocol is for confirming the activity of "hits" from the primary screen and determining their potency (IC50).

Materials:

-

"Hit" compounds (e.g., this compound)

-

All materials listed in Protocol 1

Methodology:

-

Serial Dilution: Prepare a series of dilutions of the hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to 0.03 µM.

-

Compound Plating: Dispense 50 nL of each dilution into a 384-well plate in triplicate. Include DMSO-only wells as a 0% inhibition control and a saturating concentration of a known inhibitor as a 100% inhibition control.

-

Assay Procedure: Follow steps 2-7 from Protocol 1.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: A generalized workflow for high-throughput screening in drug discovery.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. High-throughput screening technologies for drug discovery [ewadirect.com]

- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]